molecular formula C12H27O4P B048622 Phosphoric Acid Diethyl Octyl Ester CAS No. 20195-13-5

Phosphoric Acid Diethyl Octyl Ester

Cat. No.: B048622
CAS No.: 20195-13-5
M. Wt: 266.31 g/mol
InChI Key: AHCSHBOAPHEPDO-UHFFFAOYSA-N
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Description

Westcort is a brand name for a topical medication containing hydrocortisone valerate , a synthetic corticosteroid. It is primarily used for its anti-inflammatory and antipruritic properties to treat various skin conditions such as eczema, psoriasis, and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortisone valerate is synthesized through the esterification of hydrocortisone with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of hydrocortisone valerate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrocortisone valerate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and esterification reactions.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Extensively studied for its therapeutic effects in treating inflammatory skin conditions and its potential side effects.

    Industry: Used in the formulation of various topical medications and cosmetics.

Mechanism of Action

Hydrocortisone valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced inflammation and itching .

Comparison with Similar Compounds

Similar Compounds

Comparison

Hydrocortisone valerate is unique in its valerate ester, which provides a balance between potency and skin penetration. Compared to hydrocortisone acetate, it has a higher potency and longer duration of action. Hydrocortisone butyrate and hydrocortisone propionate are also potent corticosteroids but differ in their ester groups, affecting their pharmacokinetics and clinical applications .

Biological Activity

Phosphoric Acid Diethyl Octyl Ester (also known as diethyl octyl phosphate) is an organophosphate compound that has garnered attention for its biological activity and applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H17_{17}O4_4P
  • Molecular Weight : 206.19 g/mol
  • Physical State : Colorless to pale yellow liquid
  • Solubility : Insoluble in water; soluble in organic solvents

The mechanism of action of this compound primarily involves its surfactant properties. The compound features a hydrophilic phosphate head and a hydrophobic octyl tail, which allows it to reduce surface tension and stabilize emulsions. This property is crucial for its role in solubilizing hydrophobic compounds and as an emulsifying agent in various formulations.

Toxicological Studies

This compound has been subjected to various toxicological assessments to evaluate its safety profile:

  • Acute Toxicity : In studies conducted on rats, the oral LD50 (lethal dose for 50% of the population) was found to be greater than 2 g/kg, indicating relatively low toxicity .
  • Repeated Dose Toxicity : A 14-day study reported a no-observable adverse effect level (NOAEL) of 600 mg/kg body weight per day for both male and female rats, suggesting that repeated exposure at lower doses does not result in significant adverse effects .
Study Type Findings
Acute ToxicityOral LD50 > 2 g/kg
Repeated Dose ToxicityNOAEL = 600 mg/kg bw/day

Metabolism and Excretion

Research indicates that this compound is efficiently absorbed, metabolized, and excreted by the body. In a study involving rats, the compound was hydrolyzed to phosphate and octanol, with no accumulation observed in urine or feces over a 72-hour period post-administration . This suggests that the compound undergoes rapid metabolism without significant retention in biological tissues.

Applications in Research and Industry

This compound has diverse applications due to its biological activity:

  • Cosmetic Formulations : It is used as an emulsifying agent due to its ability to stabilize mixtures of oil and water, enhancing product texture and performance .
  • Pharmaceuticals : Investigated for use in drug delivery systems, leveraging its surfactant properties to improve solubility and bioavailability of hydrophobic drugs.
  • Environmental Studies : Its effects on endocrine activity have been evaluated, contributing to discussions on environmental safety and bioaccumulation potential .

Case Studies

  • Cosmetic Safety Assessment : A safety assessment conducted on alkyl phosphates, including this compound, concluded that these compounds are generally recognized as safe when used within recommended concentrations in cosmetic products .
  • Membrane Protein Studies : The compound has been utilized in research focused on membrane proteins, demonstrating its effectiveness as a solubilizing agent for biological membranes.

Properties

IUPAC Name

diethyl octyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCSHBOAPHEPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174030
Record name Ethyl octyl phosphate (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20195-13-5
Record name Phosphoric acid, diethyl octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl octyl phosphate (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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